Cas no 88111-74-4 (4-Bromo-2,5-dimethylbenzaldehyde)

4-Bromo-2,5-dimethylbenzaldehyde structure
88111-74-4 structure
Product Name:4-Bromo-2,5-dimethylbenzaldehyde
Número CAS:88111-74-4
MF:C9H9BrO
Megavatios:213.071161985397
MDL:MFCD16295236
CID:644670
PubChem ID:13119101
Update Time:2025-10-05

4-Bromo-2,5-dimethylbenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4-Bromo-2,5-dimethylbenzaldehyde
    • Benzaldehyde, 4-bromo-2,5-dimethyl-
    • 4-Bromo-2,5-dimethyl-benzaldehyde
    • 4-Bromo-2,5-dimethylbenzaldehyde (ACI)
    • DTXSID10519395
    • AS-76028
    • ZTZFGJSUCDDCRK-UHFFFAOYSA-N
    • EN300-154374
    • SB39334
    • 88111-74-4
    • SCHEMBL3847770
    • MFCD16295236
    • DB-367404
    • Z1203658775
    • AKOS013504956
    • CS-0153575
    • SY261265
    • MDL: MFCD16295236
    • Renchi: 1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3
    • Clave inchi: ZTZFGJSUCDDCRK-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(C)=CC(Br)=C(C)C=1

Atributos calculados

  • Calidad precisa: 211.98368g/mol
  • Masa isotópica única: 211.98368g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 147
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.8
  • Superficie del Polo topológico: 17.1Ų

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4-Bromo-2,5-dimethylbenzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
Referencia
Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine
Liu, Ching-Yuan; et al, Journal of Organic Chemistry, 2007, 72(19), 7106-7115

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 1.5 h, -30 °C; overnight, rt
Referencia
H-Bonded Effects on Novel Supramolecular Dendrimers Containing Electron-Transporting Donor Dendrons and Single/Double H-Bonded Acceptor Emitters
Wu, Chung-Wen; et al, Macromolecules, 2006, 39(23), 7985-7997

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Nitropropane
1.2 -
Referencia
Synthesis and chiral recognition of optically active crown ethers incorporating a helicene moiety as the chiral center
Yamamoto, Koji; et al, Journal of the Chemical Society, 1990, (2), 271-6

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Referencia
Preparation of Polyfunctional Arylmagnesium, or Arylzinc Reagents Bearing a Triazene Moiety and Their Applications in Organic Synthesis
Liu, Ching-Yuan, 2007, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Reagents: Butyllithium ;  1 h, 0 °C
1.3 3 - 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referencia
Alkyne Metathesis with Simple Catalyst Systems: Efficient Synthesis of Conjugated Polymers Containing Vinyl Groups in Main or Side Chain
Brizius, Glen; et al, Journal of the American Chemical Society, 2000, 122(50), 12435-12440

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: 2-Aminobenzenesulfonic acid ,  Palladium diacetate Solvents: Trifluoroacetic acid ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  15 h, rt; 24 h, 90 °C
Referencia
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups
Chen, Xiao-Yang ; et al, Journal of the American Chemical Society, 2018, 140(8), 2789-2792

Métodos de producción 7

Condiciones de reacción
Referencia
Synthesis and chiral recognition of novel crown ethers incorporating helicene chiral centers
Nakazaki, Masao; et al, Journal of the Chemical Society, 1983, (14), 787-8

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Iodine ,  Bromine
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referencia
Remarkable Dependence of the Final Charge Separation Efficiency on the Donor-Acceptor Interaction in Photoinduced Electron Transfer
Higashino, Tomohiro; et al, Angewandte Chemie, 2016, 55(2), 629-633

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Phosphoric acid ,  Hydrogen bromide Solvents: Water
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Nitropropane
2.2 -
Referencia
Synthesis and chiral recognition of optically active crown ethers incorporating a helicene moiety as the chiral center
Yamamoto, Koji; et al, Journal of the Chemical Society, 1990, (2), 271-6

4-Bromo-2,5-dimethylbenzaldehyde Raw materials

4-Bromo-2,5-dimethylbenzaldehyde Preparation Products

4-Bromo-2,5-dimethylbenzaldehyde Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88111-74-4)4-Bromo-2,5-dimethylbenzaldehyde
Número de pedido:A1043462
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:15
Precio ($):238.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88111-74-4)4-Bromo-2,5-dimethylbenzaldehyde
A1043462
Pureza:99%
Cantidad:5g
Precio ($):238.0